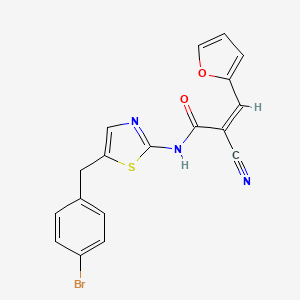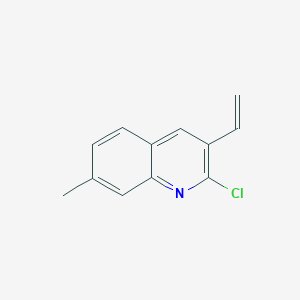![molecular formula C23H26N4O2 B2960460 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2379974-84-0](/img/structure/B2960460.png)
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine is a synthetic organic compound It is characterized by its complex structure, which includes an imidazole ring, a benzoyl group, a piperidine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Benzoylation: The imidazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound is obtained by coupling the benzoylated imidazole with the piperidine and pyridine rings through etherification and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole and piperidine rings.
Reduction: Reduction reactions may target the benzoyl group or the imidazole ring.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological molecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mécanisme D'action
The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-ethylpyridine
- 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylquinoline
Uniqueness
The uniqueness of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-18-4-2-6-22(25-18)29-16-20-5-3-12-27(15-20)23(28)21-9-7-19(8-10-21)14-26-13-11-24-17-26/h2,4,6-11,13,17,20H,3,5,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNGVMVODXDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)
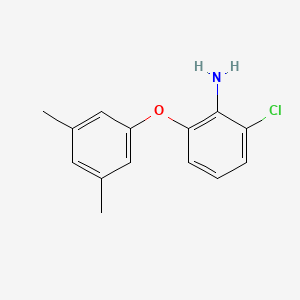
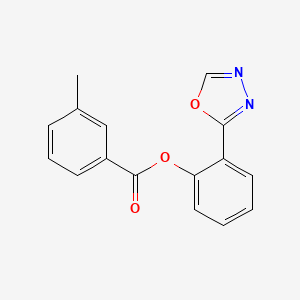
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)
![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
![ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2960388.png)
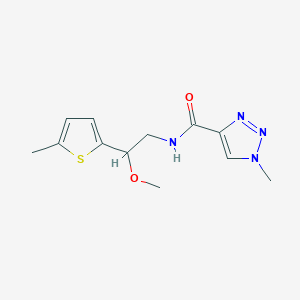
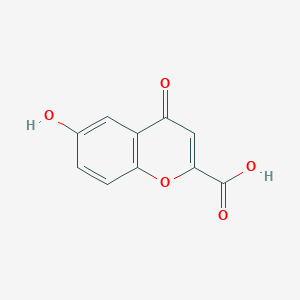
![2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2960394.png)
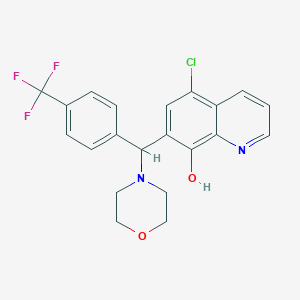
![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2960396.png)
